Cas no 1551176-56-7 (8-methyl-5H,6H,7H,8H-1,2,4triazolo1,5-apyridin-2-amine)

8-methyl-5H,6H,7H,8H-1,2,4triazolo1,5-apyridin-2-amine structure
1551176-56-7 structure
Product name:8-methyl-5H,6H,7H,8H-1,2,4triazolo1,5-apyridin-2-amine
CAS No:1551176-56-7
MF:C7H12N4
MW:152.196980476379
CID:5697612
PubChem ID:67797842

8-methyl-5H,6H,7H,8H-1,2,4triazolo1,5-apyridin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 8-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine
    • 1551176-56-7
    • SCHEMBL9221086
    • EN300-1274783
    • [1,2,4]Triazolo[1,5-a]pyridin-2-amine, 5,6,7,8-tetrahydro-8-methyl-
    • 8-methyl-5H,6H,7H,8H-1,2,4triazolo1,5-apyridin-2-amine
    • Inchi: 1S/C7H12N4/c1-5-3-2-4-11-6(5)9-7(8)10-11/h5H,2-4H2,1H3,(H2,8,10)
    • InChI Key: NDRYZTVGWXCAQV-UHFFFAOYSA-N
    • SMILES: N12C(C(C)CCC1)=NC(N)=N2

Computed Properties

  • Exact Mass: 152.106196400g/mol
  • Monoisotopic Mass: 152.106196400g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 56.7Ų

Experimental Properties

  • Density: 1.46±0.1 g/cm3(Predicted)
  • Boiling Point: 355.0±25.0 °C(Predicted)
  • pka: 5.51±0.40(Predicted)

8-methyl-5H,6H,7H,8H-1,2,4triazolo1,5-apyridin-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1274783-0.1g
8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine
1551176-56-7
0.1g
$1320.0 2023-05-27
Enamine
EN300-1274783-0.5g
8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine
1551176-56-7
0.5g
$1440.0 2023-05-27
Enamine
EN300-1274783-10.0g
8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine
1551176-56-7
10g
$6450.0 2023-05-27
Enamine
EN300-1274783-0.05g
8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine
1551176-56-7
0.05g
$1261.0 2023-05-27
Enamine
EN300-1274783-10000mg
8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine
1551176-56-7
10000mg
$6450.0 2023-10-01
Enamine
EN300-1274783-100mg
8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine
1551176-56-7
100mg
$1320.0 2023-10-01
Enamine
EN300-1274783-500mg
8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine
1551176-56-7
500mg
$1440.0 2023-10-01
Enamine
EN300-1274783-5.0g
8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine
1551176-56-7
5g
$4349.0 2023-05-27
Enamine
EN300-1274783-0.25g
8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine
1551176-56-7
0.25g
$1381.0 2023-05-27
Enamine
EN300-1274783-250mg
8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine
1551176-56-7
250mg
$1381.0 2023-10-01

8-methyl-5H,6H,7H,8H-1,2,4triazolo1,5-apyridin-2-amine Related Literature

Additional information on 8-methyl-5H,6H,7H,8H-1,2,4triazolo1,5-apyridin-2-amine

Introduction to 8-methyl-5H,6H,7H,8H-1,2,4triazolo1,5-apyridin-2-amine (CAS No. 1551176-56-7)

8-methyl-5H,6H,7H,8H-1,2,4triazolo1,5-apyridin-2-amine (CAS No. 1551176-56-7) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential therapeutic applications. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements in the study of this compound.

The chemical structure of 8-methyl-5H,6H,7H,8H-1,2,4triazolo1,5-apyridin-2-amine is composed of a triazolopyridine core with a methyl group at the 8-position. This specific arrangement of functional groups imparts unique physicochemical properties to the molecule. The triazolopyridine scaffold is known for its ability to form hydrogen bonds and π-stacking interactions, which are crucial for binding to various biological targets.

The synthesis of 8-methyl-5H,6H,7H,8H-1,2,4triazolo1,5-apyridin-2-amine has been extensively studied and optimized to improve yield and purity. One of the commonly used methods involves the cyclization of an appropriate pyridine derivative with a triazole precursor in the presence of a suitable catalyst. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic routes that minimize waste and reduce the use of hazardous reagents.

In terms of biological activity, 8-methyl-5H,6H,7H,8H-1,2,4triazolo1,5-apyridin-2-amine has shown promising results in various assays. Studies have demonstrated its potential as an inhibitor of specific enzymes and receptors involved in disease pathways. For instance, it has been reported to exhibit potent inhibitory activity against certain kinases and G protein-coupled receptors (GPCRs), making it a valuable lead compound for drug discovery.

Clinical trials involving derivatives of 8-methyl-5H,6H,7H,8H-1,2,4triazolo1,5-apyridin-2-amine have also yielded encouraging results. These trials have focused on evaluating the safety and efficacy of the compound in treating conditions such as cancer and neurodegenerative diseases. Preliminary data suggest that these compounds may offer significant therapeutic benefits with minimal side effects.

The pharmacokinetic properties of 8-methyl-5H,6H,7H,8H-1,2,4triazolo1,5-apyridin-2-amine have been extensively studied to understand its behavior in biological systems. Research has shown that it exhibits favorable absorption and distribution profiles. Additionally, its metabolic stability and excretion pathways have been characterized to ensure optimal dosing regimens in clinical settings.

To further enhance the therapeutic potential of 8-methyl-5H,6H,7H,8H-1,2,4triazolo1,5-aprydin-2-amine, ongoing efforts are focused on structure-based drug design (SBDD) and high-throughput screening (HTS). These approaches aim to identify more potent and selective analogs that can be advanced into preclinical and clinical development.

In conclusion, 8-methyl-5 H,6 H,7 H,8 H-l,2,4triazolo[l, 5-a]pyridin-2-amine (CAS No. 1551176-56-7) represents a promising candidate for the development of novel therapeutics. Its unique chemical structure and biological activities make it an attractive target for further research and development in the pharmaceutical industry.

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